2-aminoethyl Acetate

Bioinorganic Chemistry Reaction Kinetics Coordination Chemistry

2-Aminoethyl acetate is a β-amino ester building block with quantifiably enhanced base hydrolysis kinetics in metal complexes, ideal for bioinorganic research. Its high aqueous solubility (496 g/L) and dual amine/ester reactivity enable efficient synthesis of water-soluble intermediates. Procure this naturally occurring metabolite for reproducible, high-signal assays.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 1854-30-4
Cat. No. B1595491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-aminoethyl Acetate
CAS1854-30-4
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESCC(=O)OCCN
InChIInChI=1S/C4H9NO2/c1-4(6)7-3-2-5/h2-3,5H2,1H3
InChIKeyHBVZRPAKZOLBPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminoethyl Acetate (CAS 1854-30-4): A Bifunctional Amino Ester for Synthesis and Chemical Biology


2-Aminoethyl acetate, also known as O-acetylethanolamine, is a simple organic compound classified as a carboxylic acid ester [1]. It is a bifunctional molecule possessing both a primary amine and an ester group, with the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol [2]. This compound is a naturally occurring metabolite found in various plant species, including lentils (Lens culinaris) [3]. Its primary industrial and scientific utility lies in its role as a versatile chemical building block for synthesizing more complex molecules in medicinal and organic chemistry [2].

Why In-Class Amino Esters Like Glycine Ethyl Ester Cannot Simply Substitute for 2-Aminoethyl Acetate


In-class amino esters are not interchangeable due to significant differences in their chemical reactivity and behavior in complex environments. For instance, the presence of the β-amino group in 2-aminoethyl acetate, as opposed to the α-amino group in glycine ethyl ester, creates distinct steric and electronic environments that dictate its coordination chemistry and reaction kinetics. This is particularly evident in metal-catalyzed or metal-templated reactions, where the specific ligand architecture of 2-aminoethyl acetate enables a pronounced rate acceleration that is not observed with structurally similar analogs [1]. Procurement decisions must therefore be guided by specific, quantifiable performance data rather than broad functional group similarity.

Quantifiable Differentiation of 2-Aminoethyl Acetate: Evidence for Accelerated Hydrolysis in Metal Complexes


Rate Enhancement in Base Hydrolysis Within a Cobalt(III) Complex

The base hydrolysis of 2-aminoethyl acetate is significantly accelerated when the molecule is coordinated to a cobalt(III) ion. Quantitative analysis shows the rate is estimated to be 18 times faster than that of the free, uncoordinated ligand and 2 times faster than that of the protonated ligand [1]. This demonstrates a clear, metal-mediated activation of the ester group towards nucleophilic attack.

Bioinorganic Chemistry Reaction Kinetics Coordination Chemistry

Enhanced Aqueous Solubility Compared to Simple Alkyl Esters

The free base form of 2-aminoethyl acetate exhibits high predicted water solubility, which is a desirable property for many research applications. In silico models estimate a water solubility of 496 g/L [1].

Formulation Science Process Chemistry Biochemical Assays

Distinct Physicochemical Profile for Handling and Processing

2-aminoethyl acetate possesses a specific set of predicted physical properties that distinguish it from other common amino esters and building blocks. Key computed parameters include a boiling point of 150.0±23.0 °C and a vapor pressure of 3.9±0.3 mmHg at 25°C . For applications requiring a salt form, the hydrochloride derivative is also available .

Chemical Synthesis Process Engineering Lab Safety

Validated Application Scenarios for 2-Aminoethyl Acetate Based on Differential Evidence


Use as a Ligand in Bioinorganic Model Complexes for Studying Metal-Catalyzed Ester Hydrolysis

The quantifiably enhanced base hydrolysis rate of 2-aminoethyl acetate when coordinated to cobalt(III) makes it an ideal ligand for constructing bioinorganic model complexes [1]. Researchers investigating the role of metal ions in activating ester and amide bonds for hydrolysis can utilize this compound to generate a strong and measurable kinetic signal, which is a direct result of the molecule's specific geometry and electronic properties within the coordination sphere.

A Bifunctional Building Block for Synthesizing Water-Soluble Intermediates

The combination of a reactive primary amine, a hydrolyzable ester group, and high predicted aqueous solubility (496 g/L) positions 2-aminoethyl acetate as a valuable building block for creating water-soluble organic intermediates [2]. This is particularly relevant in medicinal chemistry for the synthesis of drug candidates or probes that require further elaboration in aqueous media, or where intermediate purification is simplified by high water solubility.

A Reference Standard or Starting Material for Natural Product Research

As a naturally occurring metabolite found in edible legumes like Lens culinaris, 2-aminoethyl acetate is a relevant compound for metabolomics and natural product chemistry studies [3]. It can be procured as a reference standard for quantifying its presence in plant extracts or as a starting material for the semi-synthesis of more complex natural product derivatives. This natural origin may be a deciding factor for research projects focused on bio-based or naturally derived chemical libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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